

Application Notes: 6"-O-acetylisovitexin as a Phytochemical Standard

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Compound of Interest		
Compound Name:	6"-O-acetylisovitexin	
Cat. No.:	B12385018	Get Quote

Introduction

6"-O-acetylisovitexin is a naturally occurring flavone C-glycoside that has been isolated from various plant species, including Lespedeza juncea and Silene aprica.[1][2] As a distinct phytochemical entity, it serves as a valuable analytical standard for researchers, scientists, and professionals in the field of drug development. Phytochemical standards are crucial for the quality control of herbal medicines, ensuring the identity, purity, and content of active or marker compounds.[3] The use of a well-characterized standard like **6"-O-acetylisovitexin** allows for accurate quantification and identification in complex botanical matrices, which is essential for ensuring the consistency and safety of herbal products and facilitating pharmacological research.

Applications

The primary applications of **6"-O-acetylisovitexin** as a phytochemical standard include:

- Quality Control of Herbal Medicines: Used as a reference standard for the identification and quantification of 6"-O-acetylisovitexin in raw plant materials and finished herbal products containing species such as Lespedeza juncea. This ensures product consistency and adherence to regulatory standards.
- Pharmacological Research: Serves as a standard for in vitro and in vivo studies to
 investigate the biological activities of 6"-O-acetylisovitexin. While research on this specific
 compound is ongoing, related compounds like isovitexin have demonstrated anti-



inflammatory and antioxidant properties by modulating pathways such as MAPK, NF-κB, and Nrf2/HO-1.[4]

- Drug Discovery and Development: Employed in the early stages of drug discovery to screen for potential therapeutic activities and to develop analytical methods for pharmacokinetic and metabolic studies.
- Phytochemical Analysis: Utilized in the phytochemical analysis of plant extracts to aid in the isolation and structural elucidation of new and known natural products.[1][2]

Physicochemical Properties of 6"-O-acetylisovitexin

Property	Value	Reference
CAS Number	1223097-20-8	[5]
Molecular Formula	C23H22O11	Derived from structure
Molecular Weight	474.42 g/mol	Derived from formula
Appearance	Typically a powder	[5]
Solubility	Soluble in DMSO and other organic solvents	[5]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[5]

Experimental Protocols

Quantification of 6"-O-acetylisovitexin using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of **6"-O-acetylisovitexin** in a plant extract using HPLC with UV detection.

- a. Equipment and Reagents:
- High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.



- Analytical balance.
- Volumetric flasks, pipettes, and syringes.
- Syringe filters (0.45 μm).
- 6"-O-acetylisovitexin reference standard.
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid or phosphoric acid.
- b. Preparation of Standard Solutions:
- Accurately weigh 1 mg of 6"-O-acetylisovitexin reference standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
- Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- c. Preparation of Sample Solution:
- Accurately weigh 1 g of powdered plant material and transfer it to a conical flask.
- Add 25 mL of methanol and perform extraction using ultrasonication for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial.
- d. Chromatographic Conditions:



Parameter	Condition
Column	C18 column (e.g., 250 mm × 4.6 mm, 5 μm)
Mobile Phase	Gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile
Gradient Program	0-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90-10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	270 nm and 330 nm (based on flavone UV absorbance)
Injection Volume	10 μL

e. Data Analysis:

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solution and determine the peak area of 6"-O-acetylisovitexin.
- Calculate the concentration of **6"-O-acetylisovitexin** in the sample using the regression equation from the calibration curve.

f. Method Validation Parameters (Example Data):

Parameter	Result
Linearity Range	1 - 100 μg/mL (r² > 0.999)
LOD	0.2 μg/mL
LOQ	0.7 μg/mL
Precision (RSD%)	Intra-day: < 2.0%; Inter-day: < 3.5%
Accuracy (Recovery %)	98.5% - 102.3%



Quantification of 6"-O-acetylisovitexin using UPLC-MS/MS

This protocol provides a more sensitive and selective method for the quantification of **6"-O-acetylisovitexin** using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

- a. Equipment and Reagents:
- UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- All reagents and materials listed for the HPLC method, but of UPLC/MS grade.
- b. Preparation of Standard and Sample Solutions:
- Prepare standard solutions with lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the method.
- Sample preparation is similar to the HPLC method, but a further dilution step may be required.
- c. UPLC-MS/MS Conditions:



Parameter	Condition
Column	UPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 μm)
Mobile Phase	A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient Program	0-5 min, 5-60% B; 5-6 min, 60-95% B; 6-7 min, 95-5% B
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 μL
Ionization Mode	Electrospray Ionization (ESI), Negative
MRM Transition	Precursor ion [M-H] $^-$: m/z 473.1 \rightarrow Product ions: m/z 353.1, 311.1
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temp.	400 °C

d. Data Analysis:

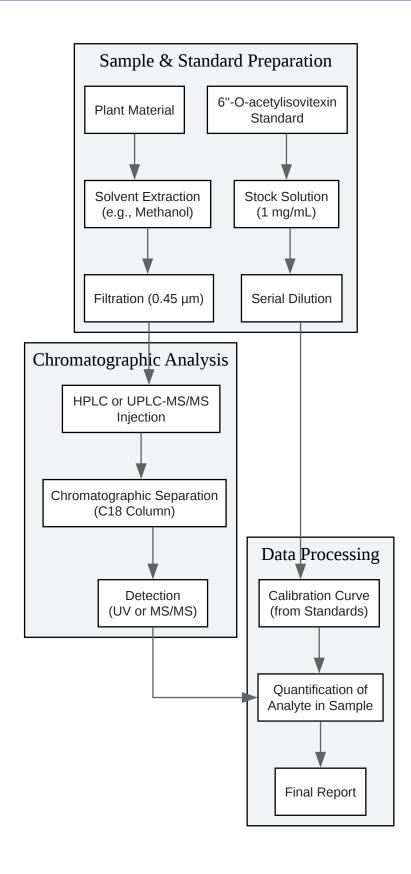
- Quantification is performed using the Multiple Reaction Monitoring (MRM) mode. A
 calibration curve is constructed by plotting the peak area of the specific precursor-to-product
 ion transition against the concentration of the standards.
- e. Method Validation Parameters (Example Data):



Parameter	Result
Linearity Range	0.1 - 100 ng/mL (r² > 0.999)
LOD	0.02 ng/mL[6]
LOQ	0.06 ng/mL[6]
Precision (RSD%)	Intra-day: < 4.5%; Inter-day: < 6.0%
Accuracy (Recovery %)	97.4% - 101.6%[6]

Visualizations

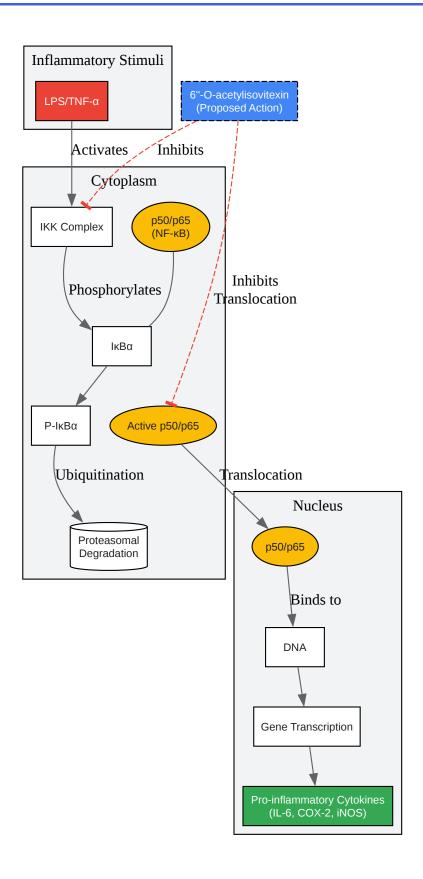




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Caption: Workflow for phytochemical analysis.





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